molecular formula C12H10BrNO2S B2777341 3-bromo-N-phenylbenzenesulfonamide CAS No. 166338-06-3

3-bromo-N-phenylbenzenesulfonamide

Cat. No. B2777341
M. Wt: 312.18
InChI Key: JPSZUSKQOMHYRI-UHFFFAOYSA-N
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Patent
US08642809B2

Procedure details

To a 30 gallon (˜136 L) reactor was charged aniline (2) (4.01 kg; 93.13 g/mol; 43 mol), toluene (25 L), and 4-(dimethylamino)pyridine (DMAP) (12 g), and the mixture was heated to 50-60° C. 3-Bromobenzenesulfonyl chloride (1) (5 kg; 255.52 g/mol; 19.6 mol) was charged into the reactor over 30 minutes at 50-60° C. and progress of the reaction was monitored by HPLC. After 19 hours, toluene (5 L) was added due to losses overnight through the vent line and the reaction was deemed to be complete with no compound (1) being detected by HPLC. The reaction mixture was diluted with toluene (10 L) and then quenched with 2 M aqueous hydrochloric acid (20 L). The organic and aqueous layers were separated, the aqueous layer was discarded, and the organic layer was washed with water (20 L), and then 5% (w/w) sodium bicarbonate solution (20 L), while maintaining the batch temperature at 45-55° C. The batch was then used in the next synthesis.
Quantity
4.01 kg
Type
reactant
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step One
Quantity
25 L
Type
solvent
Reaction Step One
Quantity
5 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 L
Type
solvent
Reaction Step Four
Quantity
5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:8][C:9]1[CH:10]=[C:11]([S:15](Cl)(=[O:17])=[O:16])[CH:12]=[CH:13][CH:14]=1>CN(C)C1C=CN=CC=1.C1(C)C=CC=CC=1>[Br:8][C:9]1[CH:10]=[C:11]([S:15]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)(=[O:17])=[O:16])[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
4.01 kg
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
12 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
25 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5 kg
Type
reactant
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)Cl
Step Four
Name
Quantity
10 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 2 M aqueous hydrochloric acid (20 L)
CUSTOM
Type
CUSTOM
Details
The organic and aqueous layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (20 L)
TEMPERATURE
Type
TEMPERATURE
Details
5% (w/w) sodium bicarbonate solution (20 L), while maintaining the batch temperature at 45-55° C
CUSTOM
Type
CUSTOM
Details
The batch was then used in the next synthesis

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.